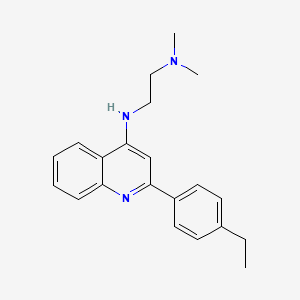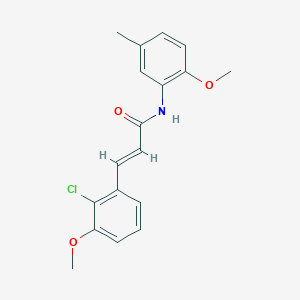
3-(2-Chloro-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2-propenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2-propenamide is an organic compound that belongs to the class of amides It is characterized by the presence of a propenamide group attached to a chloro-methoxyphenyl and a methoxy-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2-propenamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-methoxybenzaldehyde with 2-methoxy-5-methylaniline in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the corresponding amine. The final step involves the acylation of the amine with acryloyl chloride to yield the desired propenamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common. Purification of the final product is typically achieved through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloro-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(2-Chloro-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2-propenamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, analgesic, or anticancer properties, making it a subject of interest in drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of polymers, coatings, and other high-performance materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Chloro-4-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2-propenamide
- 3-(2-Chloro-3-methoxyphenyl)-N-(2-methoxy-4-methylphenyl)-2-propenamide
- 3-(2-Chloro-3-methoxyphenyl)-N-(2-methoxy-5-ethylphenyl)-2-propenamide
Uniqueness
3-(2-Chloro-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2-propenamide is unique due to its specific substitution pattern on the phenyl rings The presence of both chloro and methoxy groups, along with the propenamide moiety, imparts distinct chemical and biological properties
Propiedades
Número CAS |
853350-11-5 |
|---|---|
Fórmula molecular |
C18H18ClNO3 |
Peso molecular |
331.8 g/mol |
Nombre IUPAC |
(E)-3-(2-chloro-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H18ClNO3/c1-12-7-9-15(22-2)14(11-12)20-17(21)10-8-13-5-4-6-16(23-3)18(13)19/h4-11H,1-3H3,(H,20,21)/b10-8+ |
Clave InChI |
FXPXGBJBYBUWHZ-CSKARUKUSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=C(C(=CC=C2)OC)Cl |
SMILES canónico |
CC1=CC(=C(C=C1)OC)NC(=O)C=CC2=C(C(=CC=C2)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



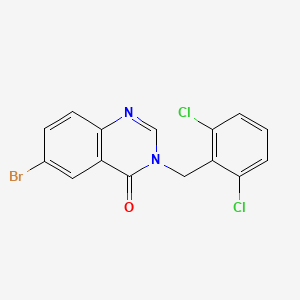
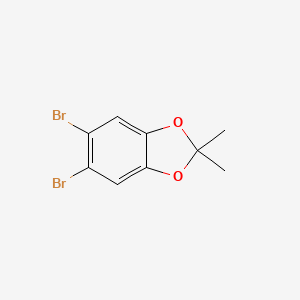


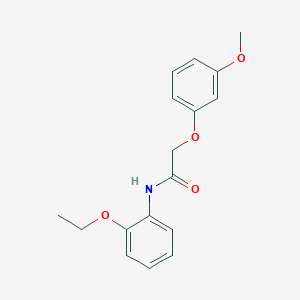
![(2R,3R,4S,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((S)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol](/img/structure/B11941446.png)



